Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-YL]butanamido}benzoate
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Overview
Description
Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate is a chemical compound with a complex structure that includes an oxadiazole ring, a methoxyphenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Butanamido Linker: The butanamido linker is formed by reacting the oxadiazole derivative with a butanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The oxadiazole ring imparts unique electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study biochemical pathways involving oxidative stress and enzyme activity.
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-triazol-5-yl]butanamido}benzoate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamido}benzoate: Similar structure but with a thiadiazole ring.
Uniqueness
Ethyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to triazole and thiadiazole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
ethyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-3-29-22(27)16-7-11-17(12-8-16)23-19(26)5-4-6-20-24-21(25-30-20)15-9-13-18(28-2)14-10-15/h7-14H,3-6H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFHDYTKBQBPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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